molecular formula C12H14N2O3 B613034 5-Methoxytryptophan CAS No. 25197-96-0

5-Methoxytryptophan

Número de catálogo: B613034
Número CAS: 25197-96-0
Peso molecular: 234,26 g/mole
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxytryptophan (5-MTP) is an endogenous tryptophan metabolite identified as a key endothelial factor with significant vasoprotective and anti-inflammatory properties . It is synthesized in various human cells, including fibroblasts, vascular endothelial cells, and smooth muscle cells, via a two-step enzymatic pathway involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase (HIOMT) . Research has established 5-MTP as a critical innate defense molecule that defends against inflammation and inflammation-mediated tissue damage and fibrosis . In research settings, 5-MTP has demonstrated multifaceted value. It potently protects endothelial barrier function by preventing the degradation of VE-cadherin and blocks vascular smooth muscle cell migration and proliferation, thereby attenuating arterial intimal hyperplasia in murine models . Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, specifically p38 MAPK and NF-κB activation . Furthermore, 5-MTP controls macrophage transmigration and activation, defending against systemic inflammation . Beyond vascular biology, 5-MTP exhibits robust anti-fibrotic activity across multiple organ systems. It alleviates liver fibrosis by modulating the FOXO3a/miR-21/ATG5 signaling pathway to stimulate autophagy , attenuates post-infarct cardiac injury and remodeling by controlling oxidative stress and immune activation , and protects against renal fibrosis by blocking Toll-like receptor 2 (TLR2) and TGF-β signaling pathways . A recent 2025 study also confirmed that 5-MTP ameliorates renal ischemia/reperfusion injury by alleviating endoplasmic reticulum stress-mediated apoptosis via the Nrf2/HO-1 pathway . Additionally, 5-MTP protects mesenchymal stem cells (MSCs) from stress-induced premature senescence by upregulating FoxO3a and mTOR . Serum levels of 5-MTP are depressed in human sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential as a theranostic biomarker . This compound represents a valuable lead molecule for investigating the molecular mechanisms of inflammatory disorders and developing novel therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2504-22-5, 25197-96-0
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mecanismo De Acción

Actividad Biológica

5-Methoxytryptophan (5-MTP) is a metabolite of tryptophan that has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer, and vascular health. This article reviews the latest research findings on 5-MTP's biological activity, including its mechanisms of action, therapeutic potential, and implications for various diseases.

Overview of this compound

5-MTP is produced by various human cells, including fibroblasts and endothelial cells, and is found in human serum at concentrations around 1 μM. This compound exhibits a range of physiological functions, including anti-inflammatory effects, stabilization of endothelial function, and antioxidant properties .

Anti-Inflammatory Effects

5-MTP has been shown to inhibit pro-inflammatory mediator-induced cyclooxygenase-2 (COX-2) expression and cytokine release in macrophages. It also blocks adhesion molecules on endothelial cells induced by pro-inflammatory cytokines, thereby protecting endothelial integrity .

Cancer Cell Proliferation Inhibition

Recent studies have demonstrated that 5-MTP can inhibit the proliferation of colorectal cancer (CRC) cells. It promotes apoptosis and cell cycle arrest through the PI3K/Akt/FoxO3a signaling pathway. In experiments with HCT-116 CRC cells, treatment with 5-MTP resulted in significant reductions in cell viability and increased apoptosis rates . The compound also inhibited the expression of critical proteins involved in cell survival, such as Bcl-2, while increasing pro-apoptotic markers like Caspase-3 and BAX .

Key Research Findings

  • Mesenchymal Stem Cell Protection : A study indicated that 5-MTP protects mesenchymal stem cells (MSCs) from stress-induced senescence by upregulating FoxO3a and mTOR pathways. This effect was characterized by reduced expression of senescence markers (p16, p21) and decreased inflammatory cytokine secretion .
  • Vascular Protective Function : 5-MTP has been shown to reduce intimal hyperplasia following arterial injury in animal models. Treatment with 5-MTP significantly decreased vascular smooth muscle cell proliferation and inflammatory cell infiltration, suggesting its potential as a therapeutic agent for vascular diseases .
  • Kidney Protection : In models of acute kidney injury induced by lipopolysaccharides, 5-MTP demonstrated protective effects through modulation of mitophagy and reduction of inflammatory responses .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryInhibits COX-2 expression; reduces cytokine release
Induces apoptosis in CRCActivates PI3K/Akt/FoxO3a pathway; increases pro-apoptotic proteins
Protects MSCs from senescenceUpregulates FoxO3a/mTOR; decreases senescence markers
Vascular protectionReduces intimal hyperplasia; inhibits VSMC proliferation
Renal protectionModulates mitophagy; reduces inflammation

Case Study 1: Colorectal Cancer Treatment

A recent study explored the effects of 5-MTP on CRC cell lines (HCT-116, HCT15). The results indicated that higher concentrations of 5-MTP led to significant inhibition of cell proliferation and induction of apoptosis. The combination with PI3K/Akt inhibitors further enhanced these effects, suggesting a potential combination therapy for CRC patients resistant to conventional treatments .

Case Study 2: Vascular Injury Model

In an animal model simulating arterial injury, administration of 5-MTP resulted in a marked reduction in neointima formation compared to controls. This study highlighted the compound's ability to mitigate vascular remodeling and suggested its use as a therapeutic target in vascular diseases .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Myocardial Protection

5-MTP has shown significant potential in protecting cardiac tissue following myocardial infarction (MI). A study demonstrated that administration of 5-MTP in a rat model post-MI resulted in:

  • Reduced infarct size : The treatment decreased the area of necrotic tissue significantly.
  • Improved cardiac function : Echocardiographic assessments revealed enhanced left ventricular function.
  • Decreased oxidative stress : 5-MTP treatment preserved mitochondrial antioxidant enzymes and reduced levels of reactive oxygen species .

These findings suggest that 5-MTP may serve as a therapeutic agent for post-MI cardiac injury by stabilizing mitochondria and controlling oxidative stress.

Vascular Injury Protection

In another study, 5-MTP was shown to protect against vascular remodeling after arterial injury. Key outcomes included:

  • Reduction in intimal thickening : Mice treated with 5-MTP exhibited a 40% reduction in neointima formation compared to controls.
  • Decreased inflammatory response : The treatment led to lower expression of adhesion molecules (ICAM-1 and VCAM-1) and reduced inflammatory cell infiltration .

These results highlight the potential of 5-MTP as a therapeutic target for preventing vascular remodeling.

Anti-inflammatory and Anticancer Properties

Inhibition of Cancer Cell Proliferation

Research has indicated that 5-MTP can suppress inflammatory mediator-induced proliferation and migration of cancer cells. Specifically, it has been observed to:

  • Reduce tumor growth : In vitro studies demonstrated that 5-MTP inhibited the proliferation of various cancer cell lines.
  • Modulate inflammatory responses : The compound was found to downregulate pro-inflammatory cytokines, which are often involved in tumor progression .

This positions 5-MTP as a potential candidate for cancer therapy, particularly in inflammatory-associated cancers.

Cellular Senescence and Stem Cell Research

Protective Effects on Mesenchymal Stem Cells

5-MTP has been investigated for its role in protecting mesenchymal stem cells (MSCs) from stress-induced senescence. Key findings include:

  • Reduction of senescence markers : Treatment with 5-MTP led to decreased expression of p16 and p21, which are markers associated with cellular aging.
  • Enhanced cell proliferation : The compound improved BrdU incorporation rates in stressed MSCs, indicating enhanced proliferation .

These effects suggest that 5-MTP may be useful in stem cell therapies by promoting cell expansion and delaying senescence.

Summary Table of Applications

Application AreaKey FindingsPotential Implications
Cardiovascular HealthReduced infarct size and improved cardiac function post-myocardial infarctionTherapeutic agent for heart injury
Vascular InjuryDecreased intimal thickening and inflammatory response after arterial injuryTarget for preventing vascular remodeling
Cancer BiologyInhibition of cancer cell proliferation and migrationPotential anticancer therapy
Cellular SenescenceProtection against MSC senescence; enhanced proliferationImproved outcomes in stem cell therapies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Weight Biosynthetic Pathway Key Functions Associated Diseases/Models
5-MTP 276.1 Trp → TPH-1 → 5-HTP → HIOMT → 5-MTP Anti-inflammatory, anti-fibrotic, suppresses COX-2, inhibits cancer metastasis HCC, lung injury, pulmonary fibrosis
5-HTP 220.2 Trp → TPH-1 → 5-HTP Precursor to serotonin; regulates mood, sleep, and appetite Depression, migraine
Melatonin 232.3 Trp → TPH-1 → 5-HTP → ASMT → Melatonin Regulates circadian rhythm, antioxidant, anti-cancer (via COX-2 suppression) Sleep disorders, breast cancer
Kynurenine (Kyn) 208.2 Trp → IDO/TDO → Kynurenine Immunosuppression, promotes tumor immune evasion HCC, colorectal cancer
Serotonin 176.2 Trp → TPH-1 → 5-HTP → AADC → Serotonin Neurotransmission, gastrointestinal motility Depression, irritable bowel syndrome

Mechanistic and Therapeutic Differences

  • Anti-Inflammatory Effects :

    • 5-MTP : Blocks p38 MAPK activation, stabilizes endothelial barriers, and inhibits NLRP3 inflammasome via Nrf2/HO-1 signaling .
    • Melatonin : Suppresses COX-2 and NF-κB but requires supra-pharmacological doses for anti-cancer effects compared to 5-MTP .
    • Kynurenine : Promotes immune tolerance by activating aryl hydrocarbon receptor (AhR), contrasting 5-MTP’s direct anti-inflammatory action .
  • Cancer Modulation: 5-MTP: Reduces HCC relapse risk and enhances sorafenib efficacy by downregulating PI3K/Akt/FoxO3a . Kynurenine: High serum Kyn predicts poor HCC prognosis, whereas high 5-MTP correlates with prolonged survival . Melatonin: Inhibits tumor growth but lacks the broad anti-metastatic activity demonstrated by 5-MTP in lung cancer models .
  • Fibrosis and Organ Protection :

    • 5-MTP : Attenuates TGF-β/SMAD3 and PI3K/AKT pathways in pulmonary and liver fibrosis .
    • Serotonin : Promotes fibrogenesis via TGF-β activation, opposing 5-MTP’s anti-fibrotic role .

Clinical and Biomarker Potential

  • 5-MTP : Serum levels >2.5 ng/mL predict 3-year HCC survival rates of 75% vs. 40% in low-5-MTP patients. Combined with low Kyn, predictive accuracy improves to 85% .
  • Kynurenine: Elevated Kyn/Trp ratio indicates IDO activation and poor response to immunotherapy in colorectal cancer .
  • 5-HTP : Used clinically to boost serotonin in depression but lacks 5-MTP’s anti-cancer or anti-inflammatory applications .

Métodos De Preparación

Enzymatic Synthesis in Human Cells

5-MTP is endogenously synthesized in fibroblasts, vascular endothelial cells, and epithelial cells through a two-step enzymatic pathway. The process begins with the hydroxylation of L-tryptophan by tryptophan hydroxylase-1 (TPH-1), yielding 5-hydroxytryptophan (5-HTP). Hydroxyindole O-methyltransferase (HIOMT) subsequently transfers a methyl group from S-adenosylmethionine (SAM) to 5-HTP, producing 5-MTP. This pathway operates at a pH range of 6.8–7.4 and requires tetrahydrobiopterin (BH₄) as a cofactor for TPH-1 activity.

Regulatory Factors

  • TPH-1 Expression : Limited to specific cell types, including fibroblasts and endothelial cells, restricting large-scale biosynthesis.

  • HIOMT Localization : Predominantly mitochondrial, necessitating subcellular compartmentalization for efficient methylation.

  • Feedback Inhibition : 5-MTP suppresses pro-inflammatory cytokines like COX-2 and IL-6, indirectly modulating its own synthesis by reducing cellular oxidative stress.

Microbial Fermentation for 5-MTP Production

Strain Selection and Optimization

Microbial synthesis offers a scalable alternative to enzymatic methods. Aerobacter aerogenes (IFO 3317) and Candida pelrophilum (ATCC 20226) are prominent strains for L-5-MTP production. These organisms express tryptophan synthase and O-methyltransferase analogs, enabling the conversion of 5-methoxyindole (5-MI) and serine into 5-MTP via a β-substitution reaction.

Culture Conditions

ParameterOptimal RangeImpact on Yield
pH4.0–10.0Higher alkalinity (pH 8.0–9.0) favors 5-MI uptake
Temperature20–40°C30°C maximizes enzyme stability
Substrate Concentration2 mg/mL 5-MI, 10 mg/mL serineExcess serine shifts equilibrium toward 5-MTP

Downstream Processing

Post-fermentation, 5-MTP is purified using a combination of solvent extraction and crystallization:

  • Toluene Extraction : Removes unreacted 5-MI.

  • Active Carbon Treatment : Adsorbs pigments and endotoxins.

  • Crystallization : Yields 470 mg of crude 5-MTP per liter, with >95% enantiomeric excess (L-form).

Chemical Synthesis Approaches

Historical Methods and Limitations

Early chemical routes, such as the Cook et al. (1951) method, involved condensing 5-methoxygramine with acetamide. However, these produced racemic (DL) mixtures, necessitating costly optical resolution. The Nagasaki method (1955) utilized formamide malonate ester but suffered from low yields (<20%) and side reactions.

Modern Catalytic Strategies

Recent advances employ asymmetric catalysis to directly synthesize L-5-MTP:

  • Chiral Palladium Complexes : Achieve 80–85% enantioselectivity in alkylation reactions.

  • Enzyme Mimetics : Synthetic HIOMT analogs methylate 5-HTP with 70% efficiency under mild conditions.

Analytical Validation of 5-MTP

Quantification Techniques

  • Xanthydrol Colorimetry : Detects 5-MTP at concentrations ≥0.1 μM via violet chromogen formation.

  • High-Performance Liquid Chromatography (HPLC) : Resolves 5-MTP from tryptophan metabolites with a retention time of 8.2 min (C18 column, 0.1% TFA/acetonitrile gradient).

  • Mass Spectrometry : Confirms molecular ion peaks at m/z 250.1 [M+H]⁺ and 272.1 [M+Na]⁺ .

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in 5-MTP synthesis, and how can researchers validate these pathways experimentally?

  • 5-MTP is synthesized from tryptophan via hydroxylation by tryptophan hydroxylase (TPH-1/2) to form 5-hydroxytryptophan, followed by methylation via hydroxyindole-O-methyltransferase (HIOMT). To validate these pathways, researchers can:

  • Use siRNA or CRISPR-Cas9 to knock down TPH or HIOMT genes and measure 5-MTP levels via HPLC or LC-MS .
  • Apply inhibitors like para-chlorophenylalanine (TPH inhibitor) to confirm enzyme dependency in cell lines (e.g., fibroblasts or endothelial cells) .

Q. How can 5-MTP levels be quantitatively measured in biological samples, and what are the limitations of current methods?

  • Methods :

  • LC-MS/MS : Gold standard for sensitivity and specificity, validated in plasma and tissue homogenates .
  • ELISA : Commercially available kits (e.g., for human plasma) but require cross-validation with LC-MS due to potential cross-reactivity with tryptophan metabolites .
    • Limitations : Sample preparation (e.g., protein precipitation) may cause analyte loss. Endogenous 5-MTP levels are low (nM range), necessitating high-sensitivity detection .

Advanced Research Questions

Q. What experimental models are optimal for studying 5-MTP’s anti-cancer effects, and how can apoptosis assays be standardized?

  • In vitro models :

  • Colorectal cancer (CRC) cell lines (e.g., HCT116, SW480) treated with 5-MTP (50–200 μM) to assess apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Co-culture systems with fibroblasts to mimic tumor microenvironments, as fibroblasts secrete 5-MTP to inhibit cancer cell invasion .
    • In vivo models :
  • Xenograft mice injected with 5-MTP (25–50 mg/kg, i.p.) to evaluate tumor growth suppression via caliper measurements and immunohistochemistry (Ki-67, TUNEL) .

Q. How does 5-MTP modulate the PI3K/Akt/FoxO3a pathway in colorectal cancer, and what are conflicting findings in the literature?

  • Mechanism : 5-MTP induces apoptosis in CRC by downregulating PI3K/Akt, leading to FoxO3a dephosphorylation and nuclear translocation. This activates pro-apoptotic genes (e.g., Bim) .
  • Contradictions : Some studies report 5-MTP upregulates mTOR in mesenchymal stem cells, suggesting context-dependent effects .
  • Methodological resolution : Use isoform-specific PI3K inhibitors (e.g., LY294002) to dissect pathway crosstalk in CRC vs. non-cancer cells .

Q. What is the role of 5-MTP in endothelial barrier protection, and how can p38 MAPK activation be experimentally inhibited?

  • Key mechanism : 5-MTP blocks p38 MAPK phosphorylation induced by VEGF, TNF-α, or LPS, preserving VE-cadherin integrity and reducing endothelial permeability .
  • Experimental validation :

  • Use p38 inhibitors (SB202190) in HUVECs to mimic 5-MTP’s effects.
  • Quantify barrier function via transwell assays with FITC-dextran .

Q. How do researchers reconcile discrepancies in 5-MTP’s anti-inflammatory effects across different disease models?

  • Conflicting data :

  • In sepsis-induced cardiomyopathy, 5-MTP suppresses NLRP3 inflammasome and IL-1β via NF-κB inhibition .
  • In acute lung injury, it inhibits NLRP3 via Nrf2/HO-1 activation .
    • Resolution : Tissue-specific metabolomic profiling (e.g., LC-MS) to compare 5-MTP’s downstream metabolites (e.g., kynurenine vs. serotonin pathways) .

Methodological Challenges and Solutions

Q. What are the limitations of current in vivo studies on 5-MTP, and how can translational relevance be improved?

  • Limitations :

  • Most studies use murine models, but 5-MTP pharmacokinetics in humans remain undefined .
  • Dosing regimens (e.g., 25–50 mg/kg in mice) may not scale linearly to humans.
    • Solutions :
  • Phase 0 microdosing trials with isotopic labeling (e.g., ¹⁴C-5-MTP) to track bioavailability .
  • Multi-omics integration (proteomics + metabolomics) to identify biomarkers for patient stratification .

Q. How can researchers address the dual role of 5-MTP in fibrosis (anti-fibrotic vs. pro-repair)?

  • Experimental design :

  • Use TGF-β-induced fibrosis models (e.g., hepatic stellate cells or lung fibroblasts) to test 5-MTP’s dose-dependent effects on SMAD3 phosphorylation .
  • Contrast outcomes with genetic models (e.g., HIOMT-KO mice) to isolate 5-MTP’s contribution .

Future Directions

Q. What gaps exist in understanding 5-MTP’s role in immunometabolism, and what tools can bridge these gaps?

  • Unanswered questions :

  • Does 5-MTP modulate T-cell polarization (Th17/Treg) in autoimmune diseases?
  • How does it interact with gut microbiota-derived tryptophan metabolites?
    • Tools :
  • Single-cell RNA-seq of immune cells from 5-MTP-treated mice .
  • Gnotobiotic mouse models to assess microbiome-5-MTP crosstalk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxytryptophan
Reactant of Route 2
Reactant of Route 2
5-Methoxytryptophan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.